molecular formula C12H18BrNO B7863090 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol

2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863090
M. Wt: 272.18 g/mol
InChI Key: WAKGOMKCEXFIKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromo position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be employed.

Major Products Formed:

  • Oxidation: 3-Bromobenzaldehyde, 3-Bromobenzoic acid

  • Reduction: 3-Bromo-N-isopropylbenzylamine, 3-Bromo-N-isopropylbenzyl alcohol

  • Substitution: 3-Azidobenzyl-N-isopropylamine, various alkylated derivatives

Scientific Research Applications

2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Bromo-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its antioxidant properties may involve the scavenging of free radicals.

Comparison with Similar Compounds

  • 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol

  • 2-[(3-Methyl-benzyl)-isopropyl-amino]-ethanol

  • 2-[(3-Nitro-benzyl)-isopropyl-amino]-ethanol

  • 2-[(3-Fluoro-benzyl)-isopropyl-amino]-ethanol

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKGOMKCEXFIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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